molecular formula C13H10F3NOS B5870350 5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide

5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5870350
M. Wt: 285.29 g/mol
InChI Key: YJOCENWAQAYYFL-UHFFFAOYSA-N
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Description

5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the carboxamide group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, potentially inhibiting their activity. The thiophene ring can interact with various biological pathways, contributing to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a methyl group.

    5-methyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which together enhance its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c1-8-5-6-11(19-8)12(18)17-10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOCENWAQAYYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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